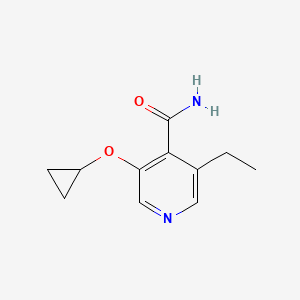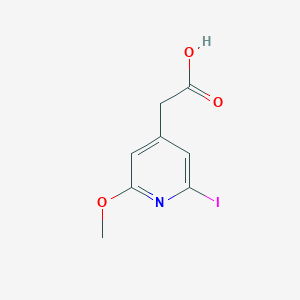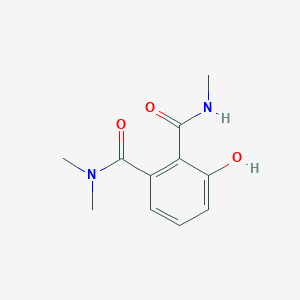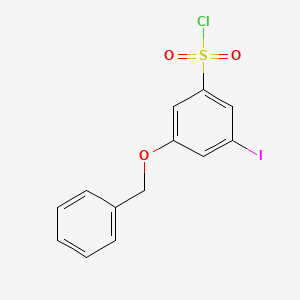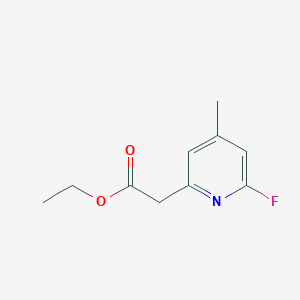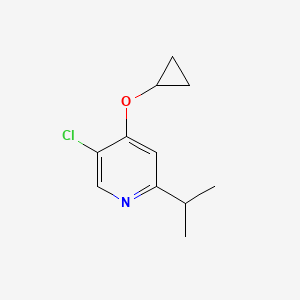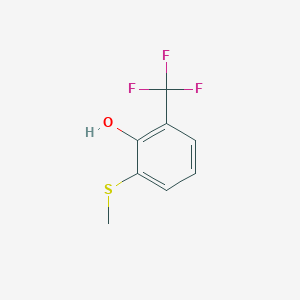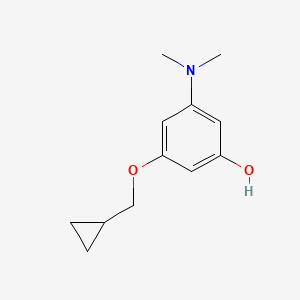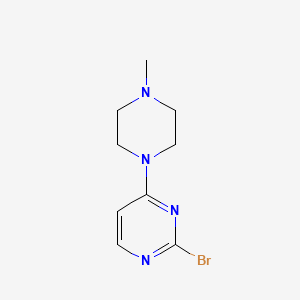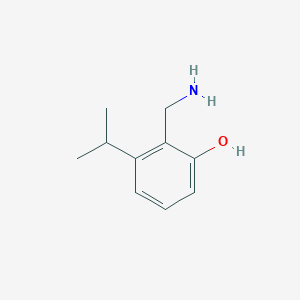
2-(Aminomethyl)-3-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-(propan-2-yl)phenol is an organic compound with a complex structure that includes an aminomethyl group, a propan-2-yl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3-(propan-2-yl)phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)phenol with formaldehyde and ammonia, leading to the formation of the aminomethyl group on the aromatic ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(aminomethyl)-3-(propan-2-yl)phenol may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(propan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of benzoquinone derivatives, while reduction of the aminomethyl group can yield primary amines.
Scientific Research Applications
2-(Aminomethyl)-3-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the propan-2-yl group, which can affect its chemical properties and reactivity.
3-(Propan-2-yl)phenol: Lacks the aminomethyl group, leading to different biological and chemical interactions.
2-(Aminomethyl)-4-(propan-2-yl)phenol: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2-(Aminomethyl)-3-(propan-2-yl)phenol is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The combination of the aminomethyl and propan-2-yl groups on the phenol ring provides a unique set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-4-3-5-10(12)9(8)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
ZFGHTWYILRJVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




